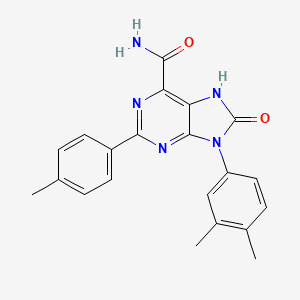

9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

9-(3,4-Dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a substituted purine derivative characterized by a bicyclic purine core with carboxamide functionality at position 4. The compound features a 3,4-dimethylphenyl group at position 9 and a 4-methylphenyl substituent at position 2, which confer distinct electronic and steric properties. For example, 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 898447-01-3) shares the same core structure and 9-position substitution, with a molecular formula of C₁₄H₁₃N₅O₂ and a molecular weight of 283.29 . Such compounds are primarily utilized as building blocks in organic synthesis, particularly for constructing nucleic acid analogs or pharmacologically active molecules .

Properties

IUPAC Name |

9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-11-4-7-14(8-5-11)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)15-9-6-12(2)13(3)10-15/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTLNGYCPIHTML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the 3,4-dimethylphenyl and 4-methylphenyl groups through substitution reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, including:

- Antiviral Properties : Studies have shown that purine derivatives can inhibit viral replication by targeting specific viral enzymes or receptors. For instance, compounds similar to this one have demonstrated activity against various viruses such as HIV and hepatitis C virus .

- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, potentially affecting cellular functions related to DNA and RNA synthesis. This inhibition can lead to therapeutic effects in diseases characterized by dysregulated nucleotide levels .

Applications in Medicinal Chemistry

- Drug Development : The unique structure of 9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide positions it as a candidate for developing new antiviral and anticancer drugs. Its ability to modulate enzyme activity makes it a valuable lead compound in drug discovery programs focused on nucleoside analogs.

- Targeted Therapy : Research suggests that compounds with similar structures can be designed for targeted delivery systems, enhancing the specificity of drug action while minimizing side effects. This is particularly relevant in cancer therapy where selective targeting of tumor cells is crucial .

Case Studies

Several studies have documented the efficacy of compounds related to this compound:

Synthetic Approaches

The synthesis of this compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

- Substitution Reactions : Introducing aromatic groups through electrophilic substitution.

- Oxidation Steps : Utilizing reagents that facilitate the formation of the oxo group.

- Final Coupling : Employing coupling agents to form the final carboxamide structure.

These synthetic routes are optimized for yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) for purification .

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, where it can exert its effects by inhibiting or activating the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Hydrophobicity: Methyl and aryl groups (e.g., 3,4-dimethylphenyl in CAS 898447-01-3) enhance hydrophobicity, favoring membrane permeability . Solubility: Polar substituents like ethoxy (CAS 869069-21-6) or hydroxyphenylamino (CAS 1022155-73-2) improve aqueous solubility, critical for drug formulation . Steric Effects: Bulky substituents (e.g., 4-methylphenyl in CAS 64440-99-9) may hinder binding to biological targets compared to smaller groups .

Synthetic Accessibility :

- S-Alkylation reactions (e.g., using iodomethane) are common for introducing methyl or aryl groups at sulfur-containing positions, as seen in the synthesis of 8-(methylthio)-9-phenyl purine derivatives .

- High-purity scalability is achievable for compounds like CAS 869069-21-6, which are prioritized for industrial applications .

Methyl groups at position 2 (CAS 64440-99-9) may stabilize the purine core against metabolic degradation .

Biological Activity

The compound 9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, with the CAS number 1185008-27-8, is a member of the purine derivatives family. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of the compound is with a molecular weight of 401.5 g/mol. Its structure features a purine base modified with two aromatic substituents, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| CAS Number | 1185008-27-8 |

Antiviral Activity

Recent studies have highlighted the antiviral potential of purine derivatives. In particular, compounds similar to this compound have demonstrated significant activity against various viral targets. For instance, certain derivatives have shown IC50 values as low as 0.26 μM against specific viral proteins, indicating strong inhibitory effects .

Anticancer Potential

The compound's structural similarity to known cytotoxic agents suggests potential anticancer properties. Research has indicated that purine derivatives can inhibit macromolecular synthesis in cancer cell lines such as HeLa cells. For example, related compounds have exhibited cytotoxicity against a variety of tumor cell lines with IC50 values ranging from 1 to 10 μM .

Case Studies

- Antiviral Efficacy : A study investigating the antiviral efficacy of purine derivatives found that modifications at the N-3 position significantly enhanced activity against HIV reverse transcriptase (RT), with some compounds achieving IC50 values below 3 μM . This suggests that similar modifications in our compound could yield enhanced antiviral properties.

- Cytotoxicity in Tumor Cells : Another study focused on the cytotoxic effects of related purine analogs on HeLa cells reported that certain modifications led to increased inhibition of cell proliferation. Compounds with electron-donating groups at specific positions showed enhanced activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The structural features may allow it to act as an inhibitor for enzymes involved in nucleic acid synthesis.

- Interference with Viral Replication : By mimicking natural substrates, the compound could disrupt viral replication processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-(3,4-dimethylphenyl)-2-(4-methylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and what purification methods ensure high yield and purity?

- Methodological Answer :

- Stepwise Synthesis : Begin with condensation reactions using substituted benzylidenes or amine intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives) under nitrogen atmosphere to form the purine backbone. Use N,N-dimethylformamide (DMF) as a solvent for solubility and reactivity .

- Purification : Employ C18 reverse-phase column chromatography with acetonitrile/water gradients to isolate the target compound. Methanol quenching followed by vacuum drying improves purity (>95%) .

- Validation : Confirm purity via HPLC (e.g., retention time: 1.57 minutes under SMD-TFA05 conditions) and LCMS (observed m/z 658 [M+H]+) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use IR spectroscopy to identify carbonyl (C=O) and amide (N–H) stretches. UV-Vis spectroscopy reveals π→π* transitions in the aromatic and purine systems .

- Quantitative Analysis : Perform elemental analysis (C, H, N) to validate stoichiometry. High-resolution mass spectrometry (HRMS) resolves isotopic patterns .

- Thermal Stability : Melting point analysis assesses crystallinity and degradation thresholds .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Modeling : Apply density functional theory (DFT) to predict reactivity of substituents (e.g., dimethylphenyl groups) and transition states in ring-closing reactions .

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design evaluates interactions between DMF volume, reaction time, and iodine stoichiometry .

- AI-Driven Optimization : Implement machine learning (e.g., COMSOL Multiphysics) to simulate reaction pathways and predict optimal conditions, reducing trial-and-error experimentation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Variable Standardization : Compare assay conditions (e.g., cell lines, solvent concentrations) to identify confounding factors. For instance, discrepancies in IC50 values may arise from DMSO solubility limits .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (ANOVA, regression) to isolate structure-activity relationships (SAR). Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular) .

- Synthetic Replication : Reproduce conflicting studies under controlled conditions, prioritizing high-purity batches (HPLC >98%) to exclude impurity-driven artifacts .

Q. What strategies are recommended for studying the reactivity of the spiro ring system under varying pH and temperature conditions?

- Methodological Answer :

- Kinetic Profiling : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor ring-opening/closing kinetics. For example, track protonation states of the 8-oxo group in acidic buffers .

- pH-Dependent Stability : Use differential scanning calorimetry (DSC) to assess thermal stability across pH gradients (pH 3–10). Correlate results with DFT-predicted electron density maps .

- Heterogeneous Catalysis : Test transition-metal catalysts (e.g., Pd/C) in hydrogenation reactions to modify the spiro ring without degrading the purine core .

Q. How can researchers evaluate the thermodynamic stability of this compound in biological matrices?

- Methodological Answer :

- Metabolic Profiling : Incubate the compound with liver microsomes (e.g., human S9 fractions) and analyze degradation products via LC-MS/MS. Identify major metabolites (e.g., hydroxylated derivatives) .

- Plasma Stability Assays : Measure half-life in plasma at 37°C using timed sampling. Compare degradation rates in human vs. rodent plasma to assess species-specific stability .

- Molecular Dynamics (MD) Simulations : Model interactions with serum proteins (e.g., albumin) to predict binding affinity and aggregation tendencies .

Methodological Considerations for Data Reproducibility

- Cross-Platform Validation : Replicate synthesis and analysis across independent labs using shared protocols (e.g., standardized HPLC gradients) .

- Open Data Practices : Publish raw spectral data (e.g., .JCAMP-DX files for IR) and computational input files (e.g., Gaussian .com files) to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.